Isoquinolin-8-ylmethanamine
Description
Significance of Isoquinoline (B145761) Derivatives in Chemical Sciences
The isoquinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences. numberanalytics.com Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities and material properties. numberanalytics.comnih.gov
Historical Context of Isoquinoline Alkaloids Research
The history of isoquinoline research is deeply rooted in the study of alkaloids, which are naturally occurring nitrogen-containing compounds. The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, unveiling the potent physiological effects of this class of molecules. rsc.org This discovery spurred extensive research into other plant-derived isoquinoline alkaloids, such as berberine (B55584) and papaverine, which have long been used in traditional medicine. numberanalytics.comalfa-chemistry.com These early investigations laid the groundwork for understanding the structure-activity relationships of isoquinoline derivatives and their potential as therapeutic agents. numberanalytics.com
Role of Isoquinoline Core in Contemporary Chemistry
In modern chemistry, the isoquinoline core is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. nih.govrsc.org This versatility has made it a focal point in drug discovery, with researchers continuously developing new synthetic methods to create diverse isoquinoline derivatives. nih.gov Beyond pharmaceuticals, isoquinoline-based compounds are being explored for their applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials, as well as in agrochemicals. numberanalytics.comamerigoscientific.com The ability to modify the isoquinoline nucleus allows for the fine-tuning of chemical and physical properties to suit a variety of applications. amerigoscientific.com
Scope and Focus of Research on Isoquinolin-8-ylmethanamine
Research on this compound represents a specific and targeted area within the broader field of isoquinoline chemistry.
Distinction from General Isoquinoline Studies
General isoquinoline research often encompasses a wide range of derivatives with substituents at various positions on the bicyclic ring system. In contrast, studies involving this compound are precisely focused on the properties and reactivity conferred by the methanamine group (-CH2NH2) at the 8-position of the isoquinoline core. This specific substitution pattern dictates the compound's unique three-dimensional structure and its potential interactions with other molecules, setting it apart from other isoquinoline isomers like Isoquinolin-4-ylmethanamine or Isoquinolin-5-ylmethanamine. bldpharm.com
Emphasis on Specific Research Applications
The primary focus of academic and industrial research on this compound appears to be in the realm of medicinal chemistry, particularly as a building block for the synthesis of more complex therapeutic agents. For instance, it has been utilized in the development of novel sulfonamide derivatives investigated as potential treatments for conditions associated with voltage-gated sodium channels, such as epilepsy. google.comgoogle.com The methanamine group provides a key reactive handle for chemists to elaborate the structure and explore its potential as a therapeutic agent.
Chemical and Physical Properties
Below is a table summarizing some of the key computed chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | This compound |
This data is computationally generated and provided for informational purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-8-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXRSRADBUSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312599 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-12-0 | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoquinolin 8 Ylmethanamine and Its Derivatives
Classical Approaches in Isoquinoline (B145761) Synthesis and their Applicability to Isoquinolin-8-ylmethanamine
The foundational methods for constructing the isoquinoline core, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic synthesis. Their application to the synthesis of this compound, however, is often indirect, requiring the initial preparation of an 8-substituted isoquinoline precursor followed by functional group manipulation.
Bischler-Napieralski Reaction and its Modifications
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-arylethylamides. chemistry-reaction.comwikipedia.orgorganic-chemistry.org The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). chemistry-reaction.comwikipedia.org Subsequent oxidation of the resulting dihydroisoquinoline yields the aromatic isoquinoline core. chemistry-reaction.com
For the synthesis of an 8-substituted isoquinoline, this method would require a starting β-phenylethylamine with a suitable substituent at the ortho position of the ethyl group. The nature of this substituent is critical, as it must be amenable to later conversion into a methanamine group. For example, a methoxy (B1213986) or nitro group could be envisioned. However, the electrophilic aromatic substitution mechanism of the cyclization is highly sensitive to the electronic nature of the substituents on the phenyl ring, favoring cyclization para to an activating group. researchgate.net This can make the synthesis of 8-substituted isoquinolines challenging due to competing cyclization at the more activated C6 position.
Modifications to the classical conditions, such as the use of milder reagents, have been developed to improve yields and expand the substrate scope. acs.orgresearchgate.net
Table 1: Key Features of the Bischler-Napieralski Reaction
| Feature | Description |
|---|---|
| Reactants | β-arylethylamide |
| Reagents | Dehydrating acids (e.g., POCl₃, P₂O₅) |
| Intermediate | 3,4-Dihydroisoquinoline |
| Final Product | Isoquinoline (after oxidation) |
| Applicability to 8-substitution | Challenging due to regioselectivity, requires ortho-substituted β-phenylethylamine. |
Pictet-Spengler Condensation and its Variants
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. wikipedia.orgquimicaorganica.orgarkat-usa.org Similar to the Bischler-Napieralski reaction, obtaining an 8-substituted isoquinoline requires an ortho-substituted β-phenylethylamine. cambridge.orgaalto.fi
The reaction is generally favored by electron-donating groups on the aromatic ring, which activate it towards electrophilic attack. cambridge.org The choice of the aldehyde or ketone component is also crucial as it determines the substituent at the C1 position of the resulting tetrahydroisoquinoline. Subsequent aromatization would be necessary to yield the fully aromatic isoquinoline scaffold. The regioselectivity of the cyclization remains a key consideration, with the potential for competing reactions if other positions on the aromatic ring are activated.
Variants of the Pictet-Spengler reaction, including asymmetric versions, have been extensively developed, primarily for the synthesis of chiral alkaloids. arkat-usa.org
Pomeranz-Fritsch Reaction and its Schlittler-Müller Modification
The Pomeranz-Fritsch reaction is a versatile method for isoquinoline synthesis involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal. chemistry-reaction.comresearchgate.netwikipedia.org A significant advantage of this reaction is its ability to provide access to isoquinolines with substitution patterns that are difficult to achieve with other classical methods. researchgate.net Notably, the Pomeranz-Fritsch reaction has been successfully employed for the preparation of 8-substituted isoquinolines. researchgate.net
The Schlittler-Müller modification utilizes a benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, offering an alternative entry point to the isoquinoline core. acs.org
The mechanism of the Pomeranz-Fritsch reaction involves the formation of a Schiff base (benzalaminoacetal), which, under strong acidic conditions (e.g., concentrated sulfuric acid), undergoes cyclization onto the aromatic ring. chemistry-reaction.comwikipedia.org The reaction proceeds through a series of steps involving protonation, elimination of alcohol, and intramolecular electrophilic attack, followed by a second elimination to achieve aromatization. chemistry-reaction.com The harsh acidic conditions can sometimes lead to low yields, but modifications using different acid catalysts have been explored. wikipedia.org
The Pomeranz-Fritsch reaction is particularly valuable for synthesizing isoquinolines with substituents on the benzene (B151609) ring. For the specific synthesis of this compound, a plausible strategy would involve the use of an ortho-substituted benzaldehyde (B42025) as a starting material. For instance, 2-bromobenzaldehyde (B122850) can be used to synthesize 8-bromoisoquinoline (B29762). researchgate.netsemanticscholar.org This 8-bromo derivative serves as a versatile intermediate for further functionalization.
A potential synthetic route to this compound starting from 8-bromoisoquinoline could involve:
Cyanation: Conversion of the bromo group to a cyano group (isoquinoline-8-carbonitrile), for example, using a palladium-catalyzed cyanation reaction.
Reduction: Subsequent reduction of the nitrile functionality to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, the 8-bromo group could be converted to an ester, such as isoquinoline-8-carboxylic acid methyl ester, via a palladium-catalyzed carbonylation reaction. google.com This ester could then be converted to an amide and subsequently reduced to the desired methanamine.
Table 2: Comparison of Classical Isoquinoline Syntheses for 8-Substituted Derivatives
| Reaction | Starting Materials for 8-Substitution | Key Advantages for 8-Substitution | Key Disadvantages for 8-Substitution |
|---|---|---|---|
| Bischler-Napieralski | ortho-Substituted β-phenylethylamide | Well-established, many modifications. | Regioselectivity issues, potential for low yields. |
| Pictet-Spengler | ortho-Substituted β-phenylethylamine | Forms tetrahydroisoquinoline precursor. | Regioselectivity challenges, requires subsequent aromatization. |
| Pomeranz-Fritsch | ortho-Substituted benzaldehyde | Good access to 8-substituted isoquinolines. researchgate.net | Often requires harsh acidic conditions. |
Modern Synthetic Strategies for this compound
More contemporary synthetic methods, particularly those involving transition-metal catalysis, offer more direct and efficient routes to functionalized heterocycles, potentially including this compound.
One of the most promising modern approaches involves the direct C-H functionalization of the isoquinoline core or a suitable precursor. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the formation of C-N bonds. For instance, a ruthenium(II)-catalyzed amidation of 8-methylquinolines with azides has been reported to produce quinolin-8-ylmethanamines. researchgate.net This type of directed C(sp³)-H amination presents a highly atom-economical and direct route. The nitrogen atom of the quinoline (B57606) ring acts as a directing group, facilitating the selective functionalization of the C8-methyl group. Given the structural similarity between quinoline and isoquinoline, it is plausible that a similar strategy could be developed for the direct amination of 8-methylisoquinoline (B3029354) to yield this compound.
Other modern strategies that could be adapted for the synthesis of this compound include palladium-catalyzed cross-coupling reactions to introduce a nitrogen-containing moiety at the 8-position of a pre-functionalized isoquinoline. For example, Buchwald-Hartwig amination could potentially be used to couple an amine or ammonia (B1221849) equivalent to 8-bromoisoquinoline, although direct amination of the aromatic ring is often challenging. A more likely route would involve the coupling of a protected aminomethyl group or a synthetic equivalent.
Transition-Metal Catalysis in C-H Activation and Amidation
Transition-metal catalysis, particularly involving earth-abundant 3d metals and precious metals like ruthenium, has become a cornerstone for the synthesis of isoquinoline derivatives. researchgate.netbohrium.com These catalytic systems enable the direct functionalization of carbon-hydrogen (C-H) bonds, offering an atom-economical alternative to traditional multi-step synthetic sequences. semanticscholar.org
Ruthenium(II) complexes are highly effective catalysts for C-H activation and subsequent amidation reactions on aromatic and heteroaromatic rings. semanticscholar.org While direct C-H amidation at the C8 position of an unsubstituted isoquinoline to form the precursor to this compound is a challenging transformation, related Ru(II)-catalyzed amidations on similar N-heterocyclic scaffolds have been well-documented. For instance, the amidation of 2-arylpyridines with isocyanates proceeds efficiently via a Ru(II)-catalyzed C-H bond activation pathway. semanticscholar.org
In the context of isoquinoline-related structures, Ru(II) catalysis has been successfully applied to achieve site-selective C-H arylation of 1-isoquinolinones using boronic acids, where a pyridine (B92270) directing group facilitates functionalization at the C3 position. nih.gov Furthermore, Ru(II)-catalyzed intramolecular C-H amidation of aryl dioxazolones has been reported to produce dihydroquinolin-2-ones with high regioselectivity. acs.org These examples underscore the potential of Ru(II) catalysts to mediate C-H amidation, a key step for installing the aminomethyl group precursor at the C8 position of the isoquinoline core.
Table 1: Examples of Ruthenium(II)-Catalyzed C-H Functionalization Relevant to Isoquinoline Scaffolds
| Substrate Type | Reagent | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Arylpyridines | Isocyanates | Ru(II) complex | Amidated 2-Arylpyridines | Not specified | semanticscholar.org |
| 1-Isoquinolinones | Boronic Acids | Ru(II) complex | C3-Arylated 1-Isoquinolinones | Excellent | nih.gov |
| Aryl Dioxazolones | (Intramolecular) | [Ru(p-cymene)(l-proline)Cl] | Dihydroquinolin-2-ones | Excellent | acs.org |
| β-Carbolines/Isoquinolines | Paraformaldehyde | Ru(II) complex | Hydroxymethylated products | Not specified | researchgate.net |
The mechanism of ruthenium-catalyzed C-H functionalization on isoquinoline and related heterocycles has been a subject of detailed investigation. researchgate.netnih.gov For the oxidative annulation of isoquinolones with alkynes, the reaction is initiated by an acetate-assisted C-H bond activation at the ortho-position, leading to the formation of a stable cyclometalated ruthenium intermediate. nih.gov This step is followed by alkyne insertion into the Ru-C bond and subsequent reductive elimination to yield the product and regenerate the active Ru(II) catalyst. nih.gov
In the case of intramolecular arene C-H amidation to form dihydroquinolinones, mechanistic studies, including a Hammett correlation study, suggest that the reaction likely proceeds through an electrophilic nitrenoid attack at the arene. acs.org This is characterized by a negative ρ value of -0.73. acs.org Online ESI-MS/MS screening has also been employed to probe the mechanism of Ru(II)-catalyzed regioselective hydroxymethylation of isoquinolines, providing insights into the catalytic cycle and the intermediates involved. researchgate.net These studies collectively indicate that the formation of a cyclometalated intermediate via chelation-assisted C-H activation is a common and crucial step in the functionalization of isoquinoline scaffolds catalyzed by ruthenium.
Multi-Component Reactions (MCRs) for this compound Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds, such as those related to isoquinoline, in a single, atom-economical step. beilstein-journals.org MCRs are particularly valuable in diversity-oriented synthesis, allowing for the rapid generation of compound libraries from simple starting materials. frontiersin.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isonitrile to produce an α-acylamino carboxamide adduct. frontiersin.orgnih.gov These Ugi adducts are versatile intermediates that can undergo subsequent transformations to yield a wide variety of heterocyclic structures. nih.govpsecommunity.org This approach, known as a post-Ugi modification, has been successfully employed to construct isoquinoline-related frameworks. nih.govresearchgate.net
For example, Ugi adducts derived from a broad range of aromatic aldehydes, isonitriles, and acids can be cyclized to furnish benzo[f]isoindolones and benzo[e]isoindolones in excellent yields. nih.gov The specific choice of the four starting components in the Ugi reaction allows for the strategic placement of functional groups that can participate in the subsequent cyclization step. psecommunity.org Base-mediated post-Ugi cyclization strategies have been developed to afford functionalized isoindolinones, demonstrating a metal-free approach to these scaffolds. researchgate.net While the direct synthesis of this compound via a Ugi/post-cyclization strategy is not explicitly detailed, these methodologies provide a flexible and powerful platform for accessing the core isoquinoline ring system and its derivatives. nih.govresearchgate.net
Table 2: Examples of Post-Ugi Cyclization for Isoquinoline-Related Scaffolds
| Ugi Adduct Precursors | Cyclization Conditions | Resulting Scaffold | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Isonitriles, Acids | Optimized conditions | Benzo[f]isoindolones | Excellent | nih.gov |
| Aromatic Aldehydes, Acids, Isonitriles, Propargylamine | Base-mediated | Functionalized Isoindolinones | Not specified | researchgate.net |
| Alkynes, Isocyanides, Aldehydes, Amines | Intramolecular Hydroarylation | Benzo[b]pyrrolo[2,1-i] beilstein-journals.orgresearchgate.netdiazonin-7(6H)-ones | Good | frontiersin.org |
Visible-Light-Induced Transformations for Isoquinoline Derivatives
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization, offering mild reaction conditions and high functional group tolerance. researchgate.netnih.gov This methodology is particularly effective for the alkylation of heteroaromatic compounds, including pyridine and its derivatives like isoquinoline. researchgate.netacs.org
The direct C-H alkylation of pyridine derivatives can be achieved using visible light in combination with a photocatalyst, such as fac-Ir(ppy)₃. researchgate.netnih.gov This method often involves the generation of alkyl radicals from suitable precursors, which then add to the electron-deficient pyridine ring. A key strategy involves the use of N-alkoxypyridinium ions, which upon photochemical activation can generate radicals that lead to C-H alkylation. researchgate.net
Crucially, this methodology has been shown to be compatible with a range of N-heterocycles, including isoquinoline. acs.org In one study, isoquinoline underwent photocatalytic alkylation smoothly, demonstrating that the reaction conditions tolerate the fused benzene ring and proceed with specific regioselectivity. acs.org This visible-light-induced approach provides a valuable route for introducing alkyl groups, including a protected aminomethyl precursor, onto the isoquinoline core under exceptionally mild conditions. nih.govrsc.org
Derivatization and Functionalization of this compound
The targeted derivatization and functionalization of this compound are crucial for exploring its chemical space and developing analogs with tailored properties. These modifications can be broadly categorized into the introduction of varied substituents on the isoquinoline core or the aminomethyl group, and the stereoselective synthesis of its analogs to yield specific enantiomers or diastereomers.
Introduction of Varied Substituents
The introduction of diverse chemical moieties onto the this compound scaffold allows for the systematic investigation of structure-activity relationships. Methodologies for such modifications would typically involve reactions targeting the aromatic isoquinoline ring system or the primary amine of the methanamine substituent.
While specific literature detailing the derivatization of this compound is not extensively available in the provided search results, general principles of isoquinoline chemistry can be applied. For instance, electrophilic aromatic substitution reactions could introduce substituents at various positions on the benzene ring of the isoquinoline nucleus, although the directing effects of the existing substituents would need to be considered.
Furthermore, the primary amine of the 8-methanamine group serves as a versatile handle for a wide array of functionalization reactions. These could include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These reactions would allow for the introduction of a vast range of functional groups, including but not limited to alkyl, aryl, acyl, and sulfonyl moieties, thereby enabling the generation of a library of derivatives for further study.
Interactive Data Table: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Halides / Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Advanced Spectroscopic and Analytical Characterization in Isoquinolin 8 Ylmethanamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like isoquinolin-8-ylmethanamine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the spatial relationships between them.
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The isoquinoline (B145761) ring system's aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring current. The protons of the aminomethyl group (-CH₂NH₂) would appear in a more upfield region. The primary amine protons are often broad and their chemical shift can be variable.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbons of the isoquinoline core are expected in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitrogen (C1) being significantly downfield. The methylene (B1212753) carbon of the aminomethyl group would be found in the aliphatic region.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~9.2 | s | - |
| H-3 | ~8.5 | d | 5.8 |
| H-4 | ~7.6 | d | 5.8 |
| H-5 | ~7.8 | d | 8.0 |
| H-6 | ~7.5 | t | 7.5 |
| H-7 | ~7.9 | d | 7.0 |
| -CH₂- | ~4.1 | s | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~152.5 |
| C-3 | ~143.0 |
| C-4 | ~120.5 |
| C-4a | ~136.0 |
| C-5 | ~128.0 |
| C-6 | ~127.0 |
| C-7 | ~127.5 |
| C-8 | ~137.0 |
| C-8a | ~129.0 |
Note: The predicted values are estimates based on known data for isoquinoline and substituent effects. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the structural verification of this compound.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, and among the protons of the benzene (B151609) ring (H-5, H-6, and H-7), confirming their sequential arrangement.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~4.1 ppm to the ¹³C signal at ~45.0 ppm for the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the methylene protons (~4.1 ppm) to C-8 and C-8a of the isoquinoline ring, confirming the position of the aminomethyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂), the exact mass of the molecular ion [M]⁺ would be a key identifier.
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule can break apart into characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the structure. A primary fragmentation pathway for this compound would be the alpha-cleavage adjacent to the amine, leading to the loss of an NH₂ radical and formation of a stable benzylic-type cation. Another common fragmentation involves the loss of a hydrogen atom.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 158 | [M]⁺ (Molecular Ion) |
| 157 | [M-H]⁺ |
| 142 | [M-NH₂]⁺ |
| 130 | [M-CH₂NH₂]⁺ (loss of aminomethyl radical) |
| 129 | [Isoquinoline]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would display characteristic absorption bands for its primary amine and aromatic isoquinoline components.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1620-1580 | C=N and C=C Stretch | Isoquinoline Ring |
| 1650-1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1475-1400 | C=C Stretch | Aromatic Ring |
The presence of a pair of bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine group (-NH₂). The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic stretching vibrations of the isoquinoline ring's C=C and C=N bonds are found in the 1620-1400 cm⁻¹ region. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The isoquinoline core is the primary chromophore, responsible for strong absorptions due to π → π* transitions. The aminomethyl group acts as an auxochrome, which can modify the absorption maxima (λ_max) and intensities.
The UV spectrum of isoquinoline typically shows multiple bands corresponding to electronic transitions within the aromatic system. The presence of the aminomethyl group at the 8-position is expected to cause a slight bathochromic (red) shift of these absorption bands. Additionally, the non-bonding electrons on the nitrogen atoms can give rise to lower energy, less intense n → π* transitions. libretexts.orgresearchgate.net
Expected UV-Vis Absorption Bands for this compound (in Ethanol)
| λ_max (nm) | Type of Transition |
|---|---|
| ~220 | π → π* |
| ~270 | π → π* |
| ~320 | π → π* |
The electronic transitions observed in UV-Vis spectroscopy involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. These excited states can be broadly classified as either valence or Rydberg states.
Valence States: These arise from transitions where the electron is promoted to a higher-energy molecular orbital that is still associated with the primary valence shell of the atoms. The π → π* and n → π* transitions in this compound are examples of excitations to valence states. These transitions are highly dependent on the molecular structure and conjugation within the molecule.
Theoretical Calculations (DFT, MO) in Spectral Interpretation
Theoretical calculations are indispensable tools for interpreting and predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) and Molecular Orbital (MO) theory provide deep insights into the molecule's electronic structure and vibrational behavior, which are crucial for the accurate assignment of experimental spectra. nih.gov
Molecular Orbital (MO) theory helps in understanding the electronic transitions observed in UV-visible spectroscopy. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's chemical reactivity and the wavelength of its electronic absorption. researchgate.net For the parent isoquinoline molecule, DFT calculations have shown good agreement with experimental spectral data, providing a reliable framework for interpreting the spectra of its derivatives. nih.govresearchgate.net
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for the Isoquinoline Core (Note: This data is for the parent compound Isoquinoline and serves as an example of how theoretical calculations are validated.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) nih.gov | Calculated Frequency (cm⁻¹) nih.gov |
| C-H Stretch | 3050 | 3055 |
| Ring C=C Stretch | 1628 | 1630 |
| Ring C=N Stretch | 1588 | 1590 |
| C-H in-plane bend | 1270 | 1275 |
| Ring Breathing | 1025 | 1030 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Application of this technique to a single crystal of this compound would yield an unambiguous determination of its molecular structure in the solid state.
The analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the isoquinoline ring system and reveal the conformation of the methanamine side chain relative to the ring. Furthermore, crystallographic analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and π–π stacking between the aromatic isoquinoline rings. mdpi.com These interactions are fundamental to understanding the physical properties of the solid material. While a crystal structure for this compound is not publicly available, studies on related tetrahydroisoquinoline alkaloids have successfully used this technique to establish their detailed molecular and supramolecular structures. mdpi.com
Advanced Spectroscopic Techniques
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. Time-resolved fluorescence and quenching studies on this compound would provide valuable information about its photophysical properties and its interactions with other molecules. nih.gov The isoquinoline moiety is known to be fluorescent, and its derivatives have been investigated for their emissive properties. nih.gov
Time-resolved fluorescence measurements would determine the fluorescence lifetime (τ₀) of this compound, which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment and conformational dynamics. mdpi.com
Fluorescence quenching studies involve monitoring the decrease in fluorescence intensity in the presence of a quenching agent. nih.gov This process can occur through two primary mechanisms: static quenching (formation of a non-fluorescent complex in the ground state) or dynamic (collisional) quenching (deactivation of the excited state upon collision with a quencher). nih.gov By analyzing the quenching data using the Stern-Volmer equation, key parameters such as the quenching constant (Ksv) and the bimolecular quenching rate constant (kq) can be determined. nih.govnih.gov These studies can reveal the accessibility of the fluorophore to quenchers and provide insights into binding interactions. researchgate.net
Equation 1: The Stern-Volmer Equation
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
F₀ is the fluorescence intensity without the quencher.
F is the fluorescence intensity with the quencher.
Ksv is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
kq is the bimolecular quenching rate constant.
τ₀ is the fluorescence lifetime in the absence of the quencher.
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides a unique "fingerprint" for a molecule based on its specific vibrational modes. mdpi.comnih.gov It is non-destructive and requires minimal sample preparation, making it highly suitable for the characterization of compounds like this compound. nih.gov
The Raman spectrum of this compound would exhibit a series of sharp peaks corresponding to the inelastic scattering of laser light from its vibrating chemical bonds. researchgate.net These peaks can be assigned to specific motions of the atoms, such as:
Aromatic C-H stretching modes of the isoquinoline ring.
Ring stretching and deformation modes (C=C and C=N stretching), which are characteristic of the isoquinoline core structure. nih.gov
Vibrations of the methanamine side chain , including C-N stretching and N-H bending modes.
By providing detailed information about the molecular structure and functional groups, Raman spectroscopy serves as a valuable tool for structural confirmation and identification. researchgate.net DFT calculations are often used in conjunction with Raman spectroscopy to aid in the precise assignment of the observed vibrational bands. nih.gov
Table 2: Illustrative Characteristic Raman Bands for the Isoquinoline Moiety (Note: This data is for the parent compound Isoquinoline and serves as an example of expected vibrational fingerprints.)
| Raman Shift (cm⁻¹) | Assignment nih.gov |
| ~3050 | Aromatic C-H Stretch |
| ~1628 | Aromatic Ring C=C Stretch |
| ~1375 | Ring Stretch/Deformation |
| ~1025 | Ring Breathing Mode |
| ~780 | C-H Out-of-plane Bend |
Medicinal Chemistry and Biological Activity of Isoquinolin 8 Ylmethanamine and Its Analogs
Overview of Isoquinoline (B145761) Alkaloids in Pharmacological Research
Isoquinoline alkaloids are a vast and structurally diverse class of natural products derived from the amino acid tyrosine. nih.gov Their core structure, featuring a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a privileged scaffold in medicinal chemistry. wisdomlib.org This family of compounds is known for its significant presence in plant species, notably in families such as Papaveraceae, Berberidaceae, and Ranunculaceae. wikipedia.org For centuries, plants rich in these alkaloids have been utilized in traditional medicine, and modern science has since isolated and identified approximately 2,500 distinct isoquinoline alkaloids. wikipedia.org
The pharmacological relevance of isoquinoline alkaloids is extensive, with activities spanning a wide range of therapeutic areas. nih.gov These compounds are noted for their antitumor, antimicrobial, anti-inflammatory, antiviral, and analgesic effects. nih.govwisdomlib.orgnih.gov The unique structural diversity among these alkaloids allows them to interact with multiple biological targets, making them promising candidates for addressing complex diseases like cancer and neurodegenerative disorders. nih.gov
Prominent examples that highlight the therapeutic importance of this class include:
Morphine and Codeine: Well-known analgesics used for pain management. wikipedia.org
Berberine (B55584): Possesses significant antibacterial properties. nih.gov
Papaverine: Used as an antispasmodic and vasodilator. wikipedia.orgpharmaguideline.com
Tubocurarine: Known for its muscle relaxant properties. wikipedia.org
This broad spectrum of activity has cemented the role of isoquinoline alkaloids as crucial lead compounds in the process of drug discovery and development. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of isoquinoline alkaloids correlates with their biological functions. These studies guide the chemical modification of natural scaffolds to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net
Key structural features that influence the activity of isoquinoline alkaloids have been identified through SAR analyses. For instance, the presence of a quaternary nitrogen atom and a methylenedioxy group at specific positions (C-2 and C-3) has been shown to be important for the antiviral and antimicrobial activities of certain protoberberine and benzophenanthridine alkaloids. benthamdirect.comresearchgate.net Similarly, for antioxidative properties in benzylisoquinoline alkaloids, the biphenyl (B1667301) system is considered more critical than the presence of phenol (B47542) groups. nih.gov The substitution pattern on the isoquinoline and naphthalene (B1677914) portions of naphthylisoquinoline alkaloids also plays a crucial role in their cytotoxic activities against cancer cells. nih.gov These insights are invaluable for the rational design of new, more effective therapeutic agents based on the isoquinoline framework.
Investigating Therapeutic Potential of Isoquinolin-8-ylmethanamine Derivatives
Within the broader class of isoquinolines, synthetic derivatives such as those based on the isoquinolinamine scaffold have been a focus of research for novel therapeutic applications, particularly in oncology.
Derivatives of the isoquinoline scaffold have demonstrated significant anti-cancer activity across various cancer types. researchgate.net For example, a series of novel isoquinolinamine and isoindoloquinazolinone compounds were evaluated for their anti-leukemic potential, with some showing subtype-specific activity against acute lymphoblastic leukemia (ALL) cells. nih.gov Specifically, 3-aminoisoquinolin-1(2H)-one derivatives with hetarylamino substituents have shown high activity against a wide range of cancer cell lines. univ.kiev.ua
One compound, 3-(p-Tolyl)isoquinolin-1-amine, was identified as a particularly effective agent against both B- and T-ALL cells, with IC50 values in the micromolar range, while displaying no hemolytic activity or cytotoxicity against healthy leukocytes. nih.gov
Table 1: In Vitro Anti-proliferative Activity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | RS4;11 (B-ALL) | 0.54 |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | SEM (B-ALL) | 0.73 |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | Jurkat (T-ALL) | 1.28 |
| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | CEM (T-ALL) | 1.94 |
Data sourced from studies on acute lymphoblastic leukemia cells. nih.gov
The anti-cancer effects of isoquinoline alkaloids and their derivatives are multifaceted. A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells. nih.gov This is often accompanied by cell cycle arrest, which halts the proliferation of malignant cells. nih.gov Some isoquinoline compounds exert their effects by interacting directly with nucleic acids (DNA and RNA), disrupting processes like DNA replication, repair, and transcription. nih.gov Another observed mechanism is the inhibition of proteasome activity, which is crucial for cellular protein homeostasis and is often dysregulated in cancer. nih.gov
A key signaling pathway often targeted by isoquinoline derivatives is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial regulator of genes involved in inflammation, cell survival, and immune response. Its aberrant activation is a hallmark of many cancers. nih.gov
Certain isoquinoline-based compounds have been shown to be potent inhibitors of this pathway. For example, some isoquinoline-1-carboxamide (B73039) derivatives suppress inflammation by preventing the nuclear translocation of NF-κB. nih.gov The mechanism often involves blocking upstream signaling components, such as the phosphorylation of IκBα (the inhibitor of NF-κB) and the activation of kinases like Akt and IKK. nih.govnih.gov By inhibiting the NF-κB pathway, these compounds can suppress the expression of pro-inflammatory and pro-survival genes, thereby reducing inflammation and promoting cancer cell death. nih.govnih.gov
Anti-bacterial and Antimicrobial Studies
The isoquinoline scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.govsemanticscholar.org Analogs of this compound, particularly those with substitutions at the 8-position of the quinoline (B57606) ring system, have been a subject of interest in the quest for new antibacterial compounds.
Research into the antibacterial properties of 8-substituted quinoline derivatives has revealed promising activity against a spectrum of bacteria, including resilient Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. While direct studies on this compound are limited, the broader class of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives has demonstrated significant antimicrobial effects. daneshyari.comelsevierpure.comnih.gov For instance, 8-hydroxyquinoline has shown potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the micromolar range. daneshyari.comelsevierpure.comnih.gov Furthermore, metal complexes of 8-aminoquinoline-uracil derivatives have exhibited antimicrobial activity against Gram-negative bacteria. nih.gov The activity of 8-hydroxyquinoline and its metal complexes against S. aureus and E. faecalis has been noted, highlighting the potential of the 8-substituted quinoline core. elsevierpure.com
Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Target Organism | MIC (μM) |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44–13.78 |
| Nitroxoline | Aeromonas hydrophila | 5.26 |
| Cloxyquin | Listeria monocytogenes | 5.57 |
| Cloxyquin | Plesiomonas shigelloides | 11.14 |
Data sourced from studies on 8-hydroxyquinoline and its derivatives. daneshyari.comelsevierpure.comnih.gov
The mechanisms through which isoquinoline and its analogs exert their antimicrobial effects are multifaceted. For the broader class of quinoline-based antibacterials, proposed mechanisms include the disruption of bacterial cell wall and nucleic acid biosynthesis. The structural characteristics of these compounds allow them to interfere with key enzymatic processes essential for bacterial survival and proliferation. The chelation of metal ions, which are crucial for the function of many bacterial enzymes, is another potential mechanism of action for derivatives like 8-hydroxyquinolines.
Anti-inflammatory and Analgesic Properties
Isoquinoline derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov Certain 8-substituted isoquinoline derivatives have been found to possess anti-inflammatory properties. google.com These effects are often attributed to the inhibition of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway. google.com The inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) has also been observed with some isoquinoline derivatives. nih.gov The development of isoquinoline-based compounds as anti-inflammatory drugs is an active area of research, with fragment-based drug discovery approaches being utilized to design potent inhibitors of protein kinases involved in inflammatory diseases like rheumatoid arthritis. researchoutreach.org While direct analgesic data for this compound is not prominent, the anti-inflammatory activity of related compounds suggests potential analgesic effects, as inflammation is a key contributor to pain.
Neuroprotective Effects
The isoquinoline scaffold is present in numerous alkaloids that exhibit neuroprotective properties. researchgate.net These compounds are reported to exert their effects through various mechanisms, including the reduction of oxidative stress, modulation of autophagy, and alleviation of neuroinflammation. researchgate.netnih.gov The antioxidant activity of 8-amino-quinoline derivatives, for instance, has been explored in the context of neurodegenerative diseases. mdpi.com Patents related to derivatives of this compound also suggest their potential application in neuroprotection. google.com The ability of these compounds to chelate metal ions and scavenge reactive oxygen species contributes to their cytoprotective effects in neuronal cells. mdpi.commdpi.com
Enzyme Inhibition Studies (e.g., Protein Arginine Methyltransferases, Cyclooxygenase)
The isoquinoline nucleus is a versatile scaffold for the design of enzyme inhibitors. semanticscholar.org Patent literature indicates that this compound has been explored as a potential cyclooxygenase-2 (COX-2) inhibitor, suggesting a role in anti-inflammatory pathways. google.comgoogle.com The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
While specific studies on the inhibition of Protein Arginine Methyltransferases (PRMTs) by this compound are not widely reported, the general class of isoquinoline derivatives has been investigated for the inhibition of various kinases. researchoutreach.org Given the structural diversity achievable with the isoquinoline scaffold, it is plausible that analogs of this compound could be designed to target PRMTs, which are involved in various cellular processes and are considered therapeutic targets for diseases like cancer.
Preclinical Evaluation and Drug Development Prospects
The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov The wide range of biological activities associated with isoquinoline derivatives, including antimicrobial, anti-inflammatory, and neuroprotective effects, underscores their potential for drug development. wisdomlib.orgamerigoscientific.com
The development of 8-substituted isoquinoline derivatives is an active area of research. For example, a fragment-based approach has been used to develop 5,7-disubstituted isoquinoline inhibitors for rheumatoid arthritis, which have shown efficacy in preclinical models. researchoutreach.org While specific preclinical data for this compound is not extensively available in the public domain, its structural alerts and the diverse bioactivities of its analogs suggest that this compound class warrants further investigation. Future work would likely involve synthesizing a library of analogs and screening them for various biological activities to identify lead compounds for further preclinical development.
In Vitro and In Vivo Assessment of Biological Activity
A comprehensive search of scientific databases and literature reveals a gap in the specific in vitro and in vivo biological activity data for this compound. While numerous studies detail the biological evaluation of other isoquinoline derivatives, such as those with substitutions at different positions or with modified functional groups, these findings cannot be directly extrapolated to this compound. researchgate.netnih.gov
For instance, studies on various isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. acs.orgamerigoscientific.com The biological activity of these compounds is often evaluated through a variety of assays.
Table 1: Representative In Vitro Assays for Isoquinoline Derivatives
| Assay Type | Purpose | Example Application for Isoquinoline Analogs |
| Cell Viability Assays (e.g., MTT, MTS) | To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. | Evaluation of novel indenoisoquinoline derivatives against various adenocarcinoma cell lines. acs.org |
| Enzyme Inhibition Assays | To determine the ability of a compound to inhibit the activity of a specific enzyme target. | Screening of isoquinoline derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov |
| Receptor Binding Assays | To measure the affinity of a compound for a specific receptor. | Assessment of tetrahydroisoquinoline derivatives as ligands for melatonin (B1676174) receptors. researchgate.net |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains. | Evaluation of pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |
In vivo assessments of isoquinoline derivatives often involve animal models to evaluate efficacy and pharmacokinetics. These studies are crucial for understanding how a compound behaves in a whole organism. However, no such studies specifically documenting the effects of this compound have been identified in the public domain.
Toxicological Considerations and Selectivity
Detailed toxicological data for this compound, including its selectivity profile, are not available in the reviewed literature. The toxicological properties of isoquinoline derivatives can vary significantly based on their structure. wikipedia.org For example, some tetrahydroisoquinoline derivatives have been investigated for potential neurotoxic properties. wikipedia.org
General toxicological assessments for new chemical entities often include:
Cytotoxicity assays against non-cancerous cell lines to determine the therapeutic window.
Genotoxicity assays to assess the potential for DNA damage.
In vivo toxicity studies in animal models to identify potential organ-specific toxicities.
The selectivity of a compound refers to its ability to interact with its intended biological target with minimal effects on other targets. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target side effects. The selectivity of this compound for any particular biological target has not been reported.
Coordination Chemistry and Catalytic Applications of Isoquinolin 8 Ylmethanamine
Catalytic Roles of Isoquinolin-8-ylmethanamine-Metal Complexes
Application in Organic Transformations
Hydrogenation and Transfer Hydrogenation Reactions
While direct studies on this compound are specific, research on structurally related 8-substituted quinoline (B57606) and isoquinoline (B145761) ligands provides significant insight into its potential catalytic activity. These ligands are instrumental in forming active catalysts for hydrogenation and transfer hydrogenation, processes crucial for the synthesis of chiral molecules and reduced heterocyclic compounds.
Transfer hydrogenation, which utilizes organic molecules like 2-propanol or formic acid as a hydrogen source, is an attractive alternative to using high-pressure molecular hydrogen. mdpi.com Ruthenium(II) complexes bearing pyridine-quinoline type ligands have demonstrated high efficiency in the transfer hydrogenation of various aromatic ketones. mdpi.com Notably, complexes with methyl groups at the 8-position of the quinoline moiety show excellent catalytic performance, converting acetophenone (B1666503) to 1-phenylethanol (B42297) quantitatively with high turnover frequencies (TOFs). mdpi.com This suggests that the substitution at the 8-position, as seen in this compound, is favorable for creating a highly active catalytic center.
In asymmetric transfer hydrogenation (ATH), chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone—a hydrogenated analog of the isoquinoline system—have been employed in rhodium and iridium complexes. These catalysts have been successfully applied to the reduction of cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids.
The table below summarizes representative results for transfer hydrogenation reactions using catalysts with 8-substituted (iso)quinoline-type ligands, highlighting their effectiveness.
Table 1: Performance of (Iso)quinoline-Based Catalysts in Transfer Hydrogenation
| Catalyst Precursor | Ligand/Substrate System | Substrate | Product | Conversion (%) | Ref |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | 8-Methyl-2-(pyridin-2-yl)quinoline | Acetophenone | 1-Phenylethanol | 100 | mdpi.com |
| [RuCl₂(p-cymene)]₂ | 4,8-Dimethyl-2-(pyridin-2-yl)quinoline | Acetophenone | 1-Phenylethanol | 100 | mdpi.com |
| [Rh(Cp*)Cl₂]₂ | (R)-8-amino-5,6,7,8-tetrahydroquinoline | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | (R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | >99 |
C-H Functionalization Processes
The isoquinoline nitrogen atom in this compound can act as an effective directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation of otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. Research on 8-methylquinolines serves as a direct model for the reactivity of this compound.
Rhodium(III) catalysts, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, have been extensively used for the C(sp³)–H functionalization of 8-methylquinolines. researchgate.netsemanticscholar.orgacs.org The nitrogen atom of the quinoline ring coordinates to the rhodium center, directing the catalyst to selectively activate a C-H bond of the adjacent methyl group. This chelation assistance leads to the formation of a five-membered rhodacycle intermediate, which is key to the catalytic cycle. acs.orgresearchgate.net
This methodology has been applied to a variety of C-H functionalization reactions, including alkylation, arylation, and acetoxylation, demonstrating broad substrate scope and high regioselectivity. researchgate.netsemanticscholar.org For instance, the regioselective methylation of 8-methylquinolines using organoboron reagents proceeds with excellent yields, exclusively modifying the methyl group without affecting other positions on the quinoline ring. acs.org This highlights the precise control afforded by the directing group.
The following table presents examples of Rh(III)-catalyzed C-H functionalization of 8-methylquinoline, illustrating the versatility of this approach.
Table 2: Rh(III)-Catalyzed C-H Functionalization of 8-Methylquinoline
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Methylation | KMeBF₃ | [Cp*RhCl₂]₂ / AgSbF₆ | 8-Ethylquinoline | 89 | acs.org |
| Acetoxylation | PhI(OAc)₂ | [Cp*RhCl₂]₂ / NaOAc | 8-(Acetoxymethyl)quinoline | 85 | semanticscholar.org |
| Arylation | Phenylboronic Acid | [Ru(p-cymene)I₂]₂ / K₂CO₃ | 8-Benzylquinoline | 95 | semanticscholar.org |
| Biarylation | Diaryliodonium Salt | Pd(OAc)₂ / Ag₂CO₃ | 8-(Biphenyl-2-ylmethyl)quinoline | 86 | semanticscholar.org |
Exploration in Electrocatalysis
The application of isoquinoline-based ligands in electrocatalysis, particularly in the design of platinum nanomaterials, is an emerging area of interest. The performance of platinum electrocatalysts can be significantly enhanced through surface modification with organic ligands that alter the electronic properties and surface morphology of the nanoparticles. nih.govnih.gov
Design of Platinum-Based Nanomaterials with Isoquinoline Ligands
The design of advanced platinum-based electrocatalysts often involves creating core-shell nanostructures or decorating platinum nanoparticles on high-surface-area supports. bnl.govmdpi.com The introduction of surface modifiers, such as amine-containing molecules, can improve catalyst stability and activity. nih.gov this compound, with its aromatic isoquinoline ring and primary amine group, presents a promising candidate for such a surface modifier.
The aromatic isoquinoline system can interact with the platinum surface through π-d orbitals, while the amine group can act as an anchor. This dual functionality could lead to a robust attachment on the nanoparticle surface, preventing agglomeration and deactivation during electrocatalytic cycles. mdpi.com The synthesis strategy could involve the in-situ reduction of a platinum salt in the presence of this compound, allowing the ligand to cap the nanoparticles as they form, thereby controlling their size and dispersion. mdpi.com
Structure-Property Relationships in Catalytic Performance
The structure of a surface-modifying ligand directly influences the catalytic properties of platinum nanomaterials. The adsorption of an electron-donating group like an amine can alter the d-band center of the platinum surface atoms. mdpi.com This electronic modification, or "ligand effect," can optimize the binding energy of reactants and intermediates in reactions such as the oxygen reduction reaction (ORR), a key process in fuel cells.
Theoretical Studies on Catalytic Mechanisms
Computational Modeling of Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of catalytic reactions involving ligands like this compound. nih.gov These studies provide detailed energetic and structural information about reaction intermediates and transition states that are often difficult to observe experimentally.
For C-H functionalization reactions involving 8-methylquinoline, DFT calculations have been used to map out the entire catalytic cycle. acs.orgresearchgate.net These models support the proposed mechanism where the reaction is initiated by a concerted metalation-deprotonation step, leading to the formation of a stable five-membered rhodacycle. The calculations help determine the rate-determining step of the reaction, which is often the initial C-H activation, and explain the observed regioselectivity. researchgate.netnih.gov
In the context of transfer hydrogenation, DFT studies have provided deep insights into the Noyori-type mechanism for Ru(II)-based catalysts. researchgate.net Computational models illustrate the key steps, including the recognition and docking of the substrate to the catalyst, the transfer of a hydride from the metal to the substrate, and the subsequent proton transfer from the amine ligand to complete the reduction. researchgate.net These theoretical investigations are crucial for understanding the origins of enantioselectivity in asymmetric variants and for the rational design of new, more efficient catalysts.
Research on this compound Catalyst-Substrate Interactions Remains Undisclosed
A comprehensive search of available scientific literature and chemical databases has revealed no specific studies detailing the elucidation of catalyst-substrate interactions for the compound this compound.
While research exists on the broader family of isoquinoline derivatives and their applications in coordination chemistry and catalysis, information directly pertaining to the catalytic mechanisms and substrate binding of this compound is not present in the public domain.
The investigation of catalyst-substrate interactions is a critical area of chemical research, employing a variety of spectroscopic and computational methods to understand the intricate mechanisms that govern catalytic cycles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are typically used to map the binding modes, transition states, and electronic effects that influence the efficiency and selectivity of a catalyst.
However, for this compound, no such studies have been published. The scientific community has not yet reported on the specific ways this compound, when acting as a ligand in a metal complex, interacts with substrates at a molecular level.
Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of its catalyst-substrate interactions as requested. The exploration of this compound's catalytic properties appears to be a novel area for future research.
Q & A
Q. How to design a robust experimental workflow for studying Isoquinolin-8-ylmethanamine’s mechanism of action?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetic studies (e.g., plasma half-life). Use CRISPR-edited cell lines to validate target specificity. Include dose-response curves and time-course experiments to distinguish direct effects from secondary responses .
Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance in studies involving this compound and animal models?
- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) protocols. Report sample size justifications (e.g., power analysis) and humane endpoints. Include negative control groups to distinguish compound effects from procedural stress .
Q. What documentation is critical for replicating synthesis protocols in peer-reviewed journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
